

Reference Standard Characterization Guide: Finerenone (CAS 650592-47-5)

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Compound of Interest

Compound Name: 2-(Methylthio)-5-(trifluoromethyl)pyridine
CAS No.: 650592-47-5
Cat. No.: B2607117

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Introduction: The Non-Steroidal Paradigm

Compound Identity: Finerenone (BAY 94-8862) Chemical Class: Non-steroidal Mineralocorticoid Receptor Antagonist (MRA) Therapeutic Focus: Chronic Kidney Disease (CKD) in Type 2 Diabetes, Heart Failure.[1][2][3]

Characterizing CAS 650592-47-5 requires a departure from traditional steroidal MRA protocols (e.g., Spironolactone).[4] Unlike its predecessors, Finerenone utilizes a bulky dihydropyridine-based structure to induce a distinct conformational change in the Mineralocorticoid Receptor (MR). This guide outlines a rigorous, self-validating characterization framework designed to ensure the integrity of this reference standard for high-stakes research.

Comparative Analysis: Finerenone vs. Steroidal Alternatives[2][4][5][6][7][8]

The value of Finerenone lies in its selectivity profile and physicochemical properties.[2][5][6] While steroidal MRAs often cross-react with Androgen (AR) and Progesterone (PR) receptors—causing side effects like gynecomastia—Finerenone is highly specific.

Table 1: Physicochemical and Pharmacological Comparison

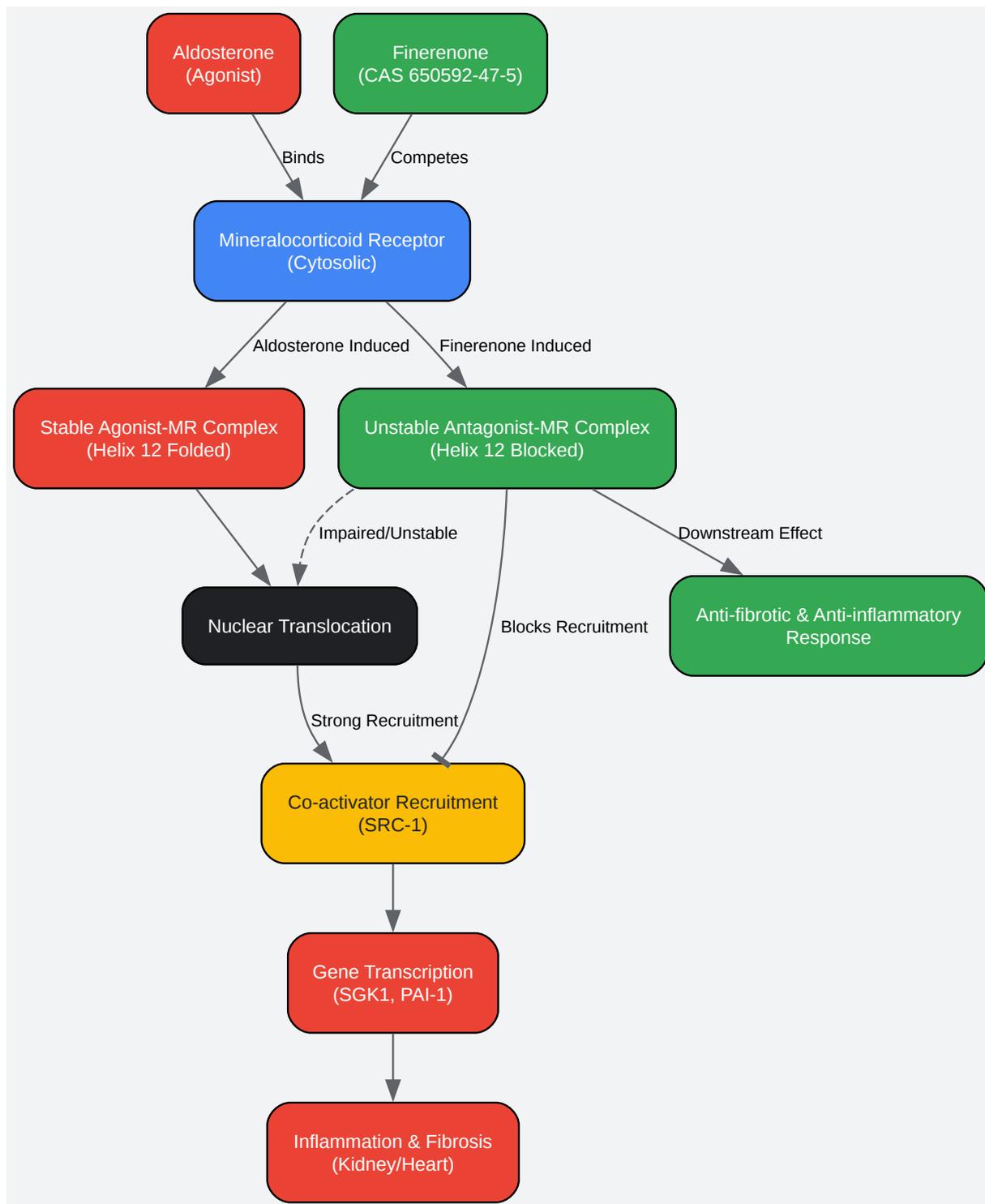
Feature	Finerenone (CAS 650592-47-5)	Eplerenone	Spironolactone
Structure	Non-Steroidal (Dihydropyridine)	Steroidal	Steroidal
MR Potency (IC50)	18 nM (High Potency)	990 nM (Low Potency)	24 nM (High Potency)
Selectivity (MR vs AR/GR)	>500-fold (Highly Selective)	Selective	Non-Selective (Binds AR/PR)
Tissue Distribution	Balanced (Kidney = Heart)	Kidney > Heart	Kidney > Heart
Active Metabolites	None	None	Canrenone (Active)
Lipophilicity (LogP)	~1.6 (Moderate)	~0.6 (Low)	~2.8 (High)

Mechanistic Insight (Causality)

The "bulky" non-steroidal structure of Finerenone prevents the MR ligand-binding domain from adopting the agonist-like conformation often seen with partial agonists. This results in the unstable recruitment of co-factors, effectively "locking" the receptor in an inactive state more efficiently than steroidal alternatives.

Mechanism of Action Visualization

The following diagram illustrates the differential pathway inhibition by Finerenone compared to Aldosterone activation.



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Figure 1: Mechanism of Action. Finerenone induces a distinct conformational change that blocks co-factor recruitment more effectively than steroidal MRAs.[5]

Characterization Protocols (The "How-To")

To validate CAS 650592-47-5 as a reference standard, you must establish Identity, Chiral Purity, and Chemical Purity.

Protocol A: Chemical Purity via RP-HPLC

Rationale: Finerenone is lipophilic. A C18 column with a gradient elution is necessary to separate process-related impurities and degradation products.

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0-2 min: 20% B
 - 2-15 min: Linear ramp to 80% B
 - 15-20 min: Hold at 80% B
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV at 238 nm (Lambda max).[8]
- System Suitability (Self-Validation):
 - Tailing Factor:[4] Must be < 1.5.
 - Theoretical Plates: > 5000.[9]
 - RSD of Standard Area: < 2.0% (n=5 injections).

Protocol B: Chiral Purity (Critical)

Rationale: Finerenone contains a chiral center (4S configuration). The (R)-enantiomer is biologically inactive or less potent.[10] Standard RP-HPLC cannot distinguish these. You must use a chiral stationary phase.

- Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 μ m.
- Mobile Phase: n-Hexane : Ethanol (60:40 v/v). Note: Isocratic elution is preferred for chiral separations to maintain equilibrium.
- Flow Rate: 1.0 mL/min.[7]
- Temperature: 25°C.
- Validation Criterion: Resolution (R_s) between (S) and (R) enantiomers must be > 2.0 .

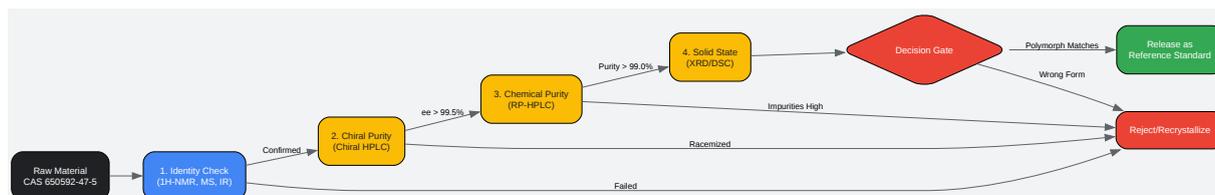
Protocol C: Structural Identity (NMR)

Rationale: To confirm the unique 1,4-dihydropyridine core and the specific naphthyridine ring system.

- Solvent: DMSO-d6.
- Key Signals (1H NMR):
 - δ ~9.0 ppm (s, 1H): NH proton of the dihydropyridine ring (Diagnostic of the non-steroidal core).
 - δ ~3.8 ppm (s, 3H): Methoxy group.
 - δ ~5.0-5.5 ppm: Chiral center proton (C4 position).

Analytical Workflow Diagram

This workflow ensures a "Go/No-Go" decision matrix for qualifying the reference material.



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Figure 2: Validation Workflow. A sequential approach prioritizing Identity and Chiral Purity before general Chemical Purity.

Functional Validation (In Vitro)

For researchers requiring functional proof of the standard's activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over simple radioligand binding, as it detects the specific conformational change induced by Finerenone.

- Assay Principle: Measure the recruitment of a co-activator peptide (e.g., SRC-1) to the MR ligand-binding domain (LBD).
- Expectation: Finerenone should yield an IC₅₀ of ~18 nM and inhibit the recruitment signal, whereas Aldosterone would increase it.

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